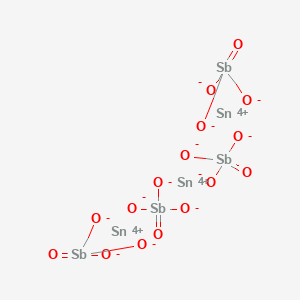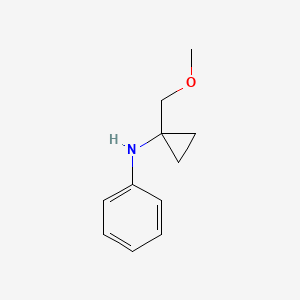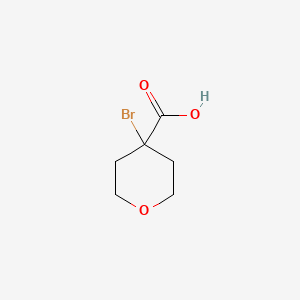
4-Bromooxane-4-carboxylic acid
説明
4-Bromooxane-4-carboxylic acid (4-BOA) is a brominated carboxylic acid that has been widely studied due to its potential to be used as a therapeutic agent in the treatment of various diseases. It is a member of the family of brominated carboxylic acids, which includes compounds such as 4-bromo-2-fluoro-3-methyl-3-pentenoic acid (4-BFMP) and 4-bromo-2-chloro-3-methyl-3-pentenoic acid (4-BCMP). 4-BOA has been shown to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
科学的研究の応用
Halogen Interactions in Organic Crystals
Research on halogen···halogen interactions in organic crystals, such as those involving brominated carboxylic acids, has advanced our understanding of crystal engineering and design. The study of synthon modularity in cocrystals, particularly focusing on brominated benzamide and dicarboxylic acids, exemplifies the strategic use of halogen interactions to direct crystal assembly (Tothadi, Joseph, & Desiraju, 2013).
Environmental Remediation
Carboxylic acids have been recognized for their role in mediating the reduction of toxic chromium compounds in environmental settings. This application is critical in the detoxification of Cr(VI) to Cr(III), showcasing the potential of carboxylic acids in environmental remediation efforts (Jiang et al., 2019).
Biocatalyst Inhibition
The effects of carboxylic acids on microbial biocatalysts have been studied, with findings indicating that certain carboxylic acids can inhibit microbial growth at concentrations below desired yields. Understanding these effects is crucial for metabolic engineering to improve microbial resistance and productivity (Jarboe, Royce, & Liu, 2013).
Lignin Acidolysis
Research on the acidolysis of lignin, using carboxylic acids, has provided insights into the cleavage of β-O-4 bonds, a key reaction for the valorization of lignin into valuable chemical products. This work contributes to the development of sustainable chemical processes (Yokoyama, 2015).
Antioxidant and Antimicrobial Properties
The structure-related activity of natural carboxylic acids has been explored for their antioxidant and antimicrobial properties. Such studies inform the development of natural preservatives and therapeutic agents, highlighting the importance of carboxylic acids in food science and pharmacology (Godlewska-Żyłkiewicz et al., 2020).
Biotechnological Production
The biotechnological production of lactic acid from biomass exemplifies the use of carboxylic acids as precursors for biodegradable polymers and green chemistry. This research underscores the role of carboxylic acids in the transition towards bio-based economies (Gao, Ma, & Xu, 2011).
特性
IUPAC Name |
4-bromooxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO3/c7-6(5(8)9)1-3-10-4-2-6/h1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOPAXDMQKLKCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701247868 | |
| Record name | 2H-Pyran-4-carboxylic acid, 4-bromotetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromooxane-4-carboxylic acid | |
CAS RN |
1803600-06-7 | |
| Record name | 2H-Pyran-4-carboxylic acid, 4-bromotetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803600-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran-4-carboxylic acid, 4-bromotetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromooxane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



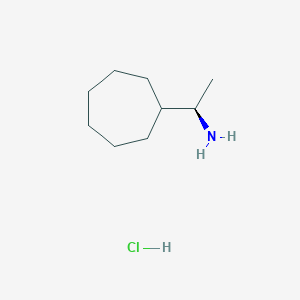
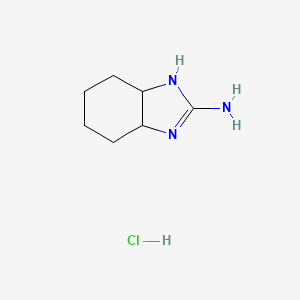
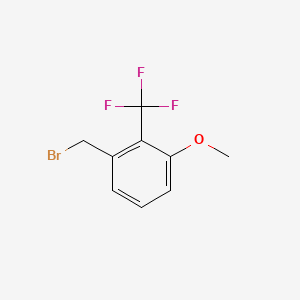
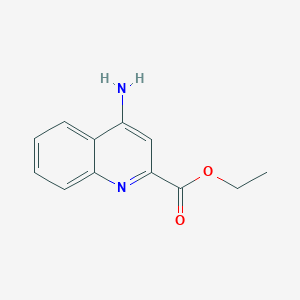
methanone hydrobromide](/img/structure/B1379261.png)
![2-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1379263.png)
methanone hydrobromide](/img/structure/B1379264.png)
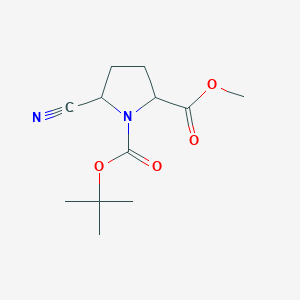
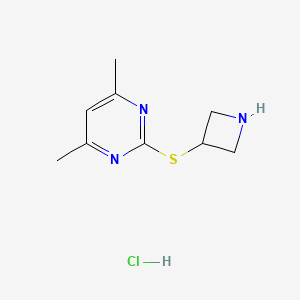
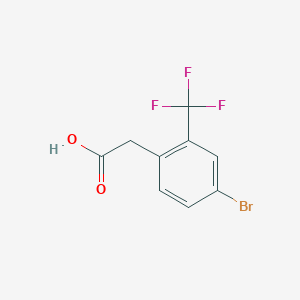
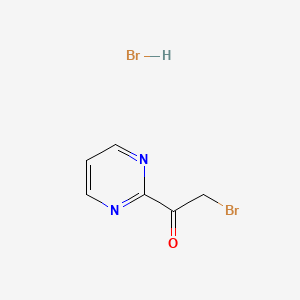
methanone hydrobromide](/img/structure/B1379271.png)
